molecular formula C25H20N4O3 B11099293 N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11099293
M. Wt: 424.5 g/mol
InChI Key: ZGHBTMDPOLEEGM-VDWFRPMFSA-N
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Description

N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a combination of hydroxyphenyl, indole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives to form hydrazones, followed by further reactions to introduce the indole and benzamide groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of appropriate catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the hydrazone linkage would yield hydrazines.

Scientific Research Applications

N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various proteins and enzymes, potentially inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is unique due to its combination of hydroxyphenyl, indole, and benzamide groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H20N4O3/c30-23-13-7-4-10-18(23)14-22(28-24(31)17-8-2-1-3-9-17)25(32)29-27-16-19-15-26-21-12-6-5-11-20(19)21/h1-16,26,30H,(H,28,31)(H,29,32)/b22-14-,27-16+

InChI Key

ZGHBTMDPOLEEGM-VDWFRPMFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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